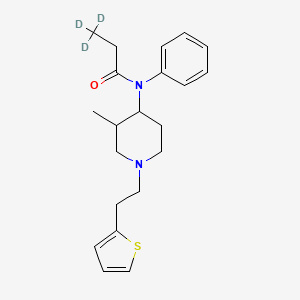
3-Methylthiofentanyl-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylthiofentanyl-d3 is a synthetic opioid analgesic and a deuterated analog of 3-Methylthiofentanyl. It is structurally related to fentanyl, a potent opioid used for pain management. The deuterium atoms in this compound replace hydrogen atoms, which can be useful in pharmacokinetic studies to trace the compound in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthiofentanyl-d3 typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring is formed through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a substitution reaction.
Deuteration: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Final Assembly: The final compound is assembled through amide bond formation between the piperidine and thiophene moieties.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylthiofentanyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Major Products
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Methylthiofentanyl-d3 has several scientific research applications:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of the compound in biological systems.
Receptor Binding Studies: Helps in understanding the binding affinity and selectivity of the compound towards opioid receptors.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of related compounds
Wirkmechanismus
3-Methylthiofentanyl-d3 exerts its effects by binding to the mu, delta, and kappa opioid receptors in the central nervous system. This binding leads to:
Decreased Pain Sensation: By inhibiting the transmission of pain signals.
Euphoria and Sedation: Due to the activation of opioid receptors.
Respiratory Depression: A potential side effect resulting from the suppression of the respiratory centers in the brain
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylthiofentanyl: The non-deuterated analog with similar pharmacological properties.
Fentanyl: A widely used opioid analgesic with a similar mechanism of action.
α-Methylfentanyl: Another fentanyl analog with slight structural differences.
Uniqueness
3-Methylthiofentanyl-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in biological systems .
Eigenschaften
Molekularformel |
C21H28N2OS |
|---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
3,3,3-trideuterio-N-[3-methyl-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C21H28N2OS/c1-3-21(24)23(18-8-5-4-6-9-18)20-12-14-22(16-17(20)2)13-11-19-10-7-15-25-19/h4-10,15,17,20H,3,11-14,16H2,1-2H3/i1D3 |
InChI-Schlüssel |
SRARDYUHGVMEQI-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1C)CCC2=CC=CS2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=O)N(C1CCN(CC1C)CCC2=CC=CS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















